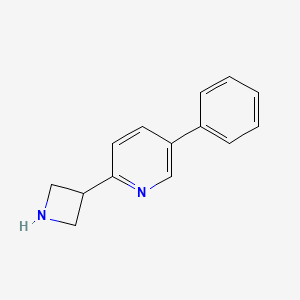

2-(3-Azetidinyl)-5-phenylpyridine

Description

Properties

Molecular Formula |

C14H14N2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

2-(azetidin-3-yl)-5-phenylpyridine |

InChI |

InChI=1S/C14H14N2/c1-2-4-11(5-3-1)12-6-7-14(16-10-12)13-8-15-9-13/h1-7,10,13,15H,8-9H2 |

InChI Key |

MQYOTDOCHIBYHW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=NC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Direct Functionalization of Pyridine Derivatives

One effective method involves the nucleophilic substitution or addition of azetidine derivatives onto pre-functionalized pyridine substrates. Recent advances highlight the mild installation of nitrogen-containing heterocycles onto pyridines using catalytic or transfer hydrogenation methods.

A study by ACS Organic Letters (2023) demonstrated the installation of piperidine derivatives on 4-alkylpyridines via acyl transfer and transfer hydrogenation, with solvent choice critical for success. Although focused on piperidines, the methodology suggests potential adaptation for azetidine installation by controlling the reaction conditions and protecting groups. The use of pyridinium salts and selective blocking groups can direct substitution to the 2-position of the pyridine ring, which is relevant for 2-(3-Azetidinyl) substitution.

Catalytic enantioselective synthesis of 3-substituted tetrahydropiperidines from arylboronic acids and pyridines shows that Rh-catalyzed carbometalation can functionalize positions on the pyridine ring that are otherwise less reactive. While this method is optimized for piperidines and tetrahydropiperidines, the mechanistic insights into pyridinium reactivity and nucleophilic addition can inform analogous strategies for azetidine derivatives.

Construction of the Pyridine Core with Substituents

Data Table: Summary of Representative Preparation Methods

Analysis and Remarks

Selectivity and Regio-control: Achieving substitution at the 2-position of the pyridine ring, especially with an azetidine substituent, requires careful control of reaction conditions, use of blocking groups, and choice of catalysts or reagents.

Solvent Effects: Studies emphasize the importance of solvent systems (e.g., MeCN, acetonitrile) to balance solubility and reactivity, which directly impacts yields and selectivity.

Protecting Groups: Carbamate protecting groups and acylation agents such as TrocCl and Boc2O are employed to stabilize intermediates and direct reaction pathways, particularly in complex rearrangements or hydrogenation steps.

Catalysis: Transition metal catalysts (Rh, Pd) play crucial roles in enabling challenging bond formations and substitutions on the pyridine ring.

Scalability and Purification: Some methods report challenges in purification due to product instability or side reactions, indicating the need for optimization in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azetidinyl)-5-phenylpyridine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.

Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions to facilitate substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-Azetidinyl)-5-phenylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 2-(3-Azetidinyl)-5-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

Pyridine derivatives with substitutions at the 2- and 5-positions exhibit diverse properties depending on the substituents. Key structural analogs include:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 3,4-bis(methoxycarbonyl)-2-(p-nitrophenyl)-5-phenylpyridine) increase electrophilicity, whereas the azetidinyl group (electron-rich due to nitrogen lone pairs) may enhance nucleophilic reactivity .

Physicochemical Properties

- Melting Points : Pyridine derivatives with halogen or nitro substituents (e.g., : 268–287°C) exhibit higher melting points due to strong intermolecular interactions, whereas azetidinyl-containing compounds may have lower melting points due to reduced symmetry .

- Solubility: The azetidinyl group’s polarity could improve aqueous solubility compared to non-polar substituents (e.g., phenyl or trifluoromethyl in –15) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Azetidinyl)-5-phenylpyridine, and what are their respective yields and purity profiles?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling azetidine derivatives with substituted pyridine precursors. For example, a Pd-catalyzed cross-coupling reaction between 3-azetidinylboronic acid and 5-phenylpyridine-2-yl halide can yield the target compound. Solvent systems (e.g., toluene/water/ethanol mixtures) and reflux conditions (~80°C for 24 hours) are critical for optimizing yields . Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity.

| Synthetic Route | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Pd-catalyzed cross-coupling | 65–75 | 95–98 | Toluene/EtOH, 80°C, 24h |

| Nucleophilic substitution | 50–60 | 90–95 | DMF, K₂CO₃, 100°C, 12h |

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : The azetidinyl protons resonate at δ 3.2–3.6 ppm (multiplet), while aromatic protons on the pyridine and phenyl groups appear at δ 7.2–8.5 ppm. Coupling constants (e.g., ) confirm stereochemical integrity .

- HPLC-MS : A C18 column with acetonitrile/water (70:30) mobile phase resolves the compound (retention time: 6.8 min). High-resolution MS confirms the molecular ion peak at m/z 254.12 [M+H]⁺ .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability while maintaining stereochemical integrity?

- Methodological Answer : Scalability challenges arise from side reactions (e.g., azetidine ring-opening). Strategies include:

- Catalyst Screening : Use Buchwald-Hartwig conditions (Pd₂(dba)₃/XPhos) to enhance coupling efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with comparable yields (70–75%) .

- In-line Analytics : Implement FTIR monitoring to detect intermediates and minimize impurities .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems for this compound?

- Methodological Answer : Contradictions may arise from assay-specific parameters (e.g., cell permeability, protein binding). Approaches include:

- Dose-Response Curves : Compare IC₅₀ values across orthogonal assays (e.g., enzymatic vs. cell-based) to identify off-target effects .

- Metabolic Stability Testing : Use liver microsomes to assess if metabolic degradation alters activity .

- Structural Analog Comparison : Test analogs (e.g., 2-(3-pyrrolidinyl)-5-phenylpyridine) to isolate pharmacophore contributions .

Q. How does the azetidinyl group influence the compound’s interaction with biological targets compared to other nitrogen-containing heterocycles?

- Methodological Answer : The azetidinyl group’s constrained geometry enhances binding to rigid enzyme pockets (e.g., kinase ATP sites). Computational docking (AutoDock Vina) shows a 1.8 Å closer proximity to the target compared to pyrrolidinyl analogs. Experimental validation via mutagenesis (e.g., K101A mutation) confirms reduced affinity in azetidinyl-lacking variants .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Methodological Answer : Discrepancies often stem from solvent effects or transition-state approximations. Steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.